4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

physicochemical profiling lead optimization fluorine chemistry

4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 2098122-33-7, MF C₉H₁₃F₂NO₃, MW 221.2 g·mol⁻¹) is a fluorinated pyrrolidine‑carboxylic acid building block supplied at ≥95% purity for research‑use‑only applications in medicinal chemistry and agrochemical discovery. The molecule combines a 3‑(difluoromethyl)pyrrolidine head group with a γ‑oxobutanoic acid tail through an amide bond, generating a compact scaffold that positions a hydrogen‑bond‑donating CHF₂ moiety and a hydrogen‑bond‑accepting amide‑keto‑acid array within a rotatable‑bond framework (4 rotatable bonds).

Molecular Formula C9H13F2NO3
Molecular Weight 221.2 g/mol
CAS No. 2098122-33-7
Cat. No. B1491800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid
CAS2098122-33-7
Molecular FormulaC9H13F2NO3
Molecular Weight221.2 g/mol
Structural Identifiers
SMILESC1CN(CC1C(F)F)C(=O)CCC(=O)O
InChIInChI=1S/C9H13F2NO3/c10-9(11)6-3-4-12(5-6)7(13)1-2-8(14)15/h6,9H,1-5H2,(H,14,15)
InChIKeyBBBQLIWNABJOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 2098122-33-7) – What to Know Before You Source


4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid (CAS 2098122-33-7, MF C₉H₁₃F₂NO₃, MW 221.2 g·mol⁻¹) is a fluorinated pyrrolidine‑carboxylic acid building block supplied at ≥95% purity for research‑use‑only applications in medicinal chemistry and agrochemical discovery. The molecule combines a 3‑(difluoromethyl)pyrrolidine head group with a γ‑oxobutanoic acid tail through an amide bond, generating a compact scaffold that positions a hydrogen‑bond‑donating CHF₂ moiety and a hydrogen‑bond‑accepting amide‑keto‑acid array within a rotatable‑bond framework (4 rotatable bonds) . Its core structural motif is isosteric with the acid portion of commercial succinate dehydrogenase inhibitor (SDHI) fungicides such as fluxapyroxad and benzovindiflupyr, making it a relevant intermediate for novel crop‑protection agent design . Stock is listed as available from multiple specialty chemical suppliers .

4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid – Why In‑Class Interchangeability Is Not Supported


Although the 4‑oxobutanoic acid‑amide family contains numerous pyrrolidine and piperidine variants, small changes in the ring size, fluorination pattern, or CHF₂ placement produce substantial differences in lipophilicity, hydrogen‑bonding capacity, and metabolic stability . The 3‑CHF₂‑pyrrolidine substitution creates a unique H‑bond donor profile (1 donor site, 5 acceptor sites) and a lower molecular weight than its piperidine counterpart, which alters permeability and the geometry of the acid warhead . Substituting this compound with a non‑fluorinated, gem‑difluoro, or six‑membered‑ring analog without explicit comparative data on reactivity, pharmacokinetic profile, or target engagement therefore risks invalidating structure‑activity relationships in lead‑optimization or patent‑filing campaigns. The quantitative evidence below clarifies where the 3‑CHF₂‑pyrrolidine‑oxobutanoic acid architecture delivers measurable differentiation.

4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid – Head‑to‑Head Differentiation Evidence


CHF₂ Placement on Pyrrolidine vs. gem‑Difluoro or Non‑Fluorinated Analogs – Physicochemical Comparison

The 3‑(difluoromethyl) substituent introduces a sterically accessible H‑bond donor (CHF₂) that is absent in the gem‑difluoro analog (CAS 1894442‑24‑0) and the non‑fluorinated parent (CAS 69338‑35‑8). This donor is predicted to engage in orthogonal interactions with protein backbone carbonyls while contributing a moderate inductive electron‑withdrawing effect, distinct from the purely electron‑withdrawing effect of gem‑difluoro substitution . The computed H‑bond donor count is identical (1) across this compound, the piperidine analog (CAS 2005675‑56‑7), and the non‑fluorinated analog, but the CHF₂ group provides a unique polarity profile not achievable with CH₃ or CF₂ substitution .

physicochemical profiling lead optimization fluorine chemistry

Molecular Weight and Rotatable Bond Economy Relative to Piperidine Analog

In lead‑optimization programs, lower molecular weight and fewer rotatable bonds correlate with improved permeability and oral bioavailability. The 3‑CHF₂‑pyrrolidine target (MW 221.2, 4 rotatable bonds) is 14 Da lighter than the 4‑CHF₂‑piperidine analog (MW 235.3, 4 rotatable bonds) . Retaining the same number of rotatable bonds while reducing MW by ∼6% shifts the physicochemical profile closer to preferred oral drug‑like space, as MW < 250 is a widely accepted threshold for fragment‑based lead discovery [1].

candidate optimization metabolic stability oral bioavailability

Direct Applicability as a Carboxylic Acid Warhead for SDHI Fungicide Library Synthesis

The difluoromethyl‑heterocycle‑carboxylic acid architecture is the pharmacophoric acid moiety of several commercial SDHI fungicides, including fluxapyroxad and benzovindiflupyr, which achieve broad‑spectrum activity by inhibiting succinate dehydrogenase (SDH, Complex II) in fungal mitochondria [1]. The target compound provides this acid warhead in a pre‑activated, unprotected form, enabling direct amide coupling to diverse amine partners without the deprotection steps required for Boc‑ or ester‑protected intermediates . While the non‑fluorinated analog (CAS 69338‑35‑8) can undergo the same amidation reaction, it lacks the CHF₂ group essential for high‑affinity SDH binding observed in commercial SDHI co‑crystal structures, where the CHF₂ moiety engages the SDHC subunit via halogen‑bond and hydrophobic contacts [1].

SDHI fungicide crop protection agrochemical intermediate

Computed Lipophilicity Window and H‑Bond Acceptor Count Fit for CNS or Anti‑Infective Lead Space

Fragment‑based and CNS‑drug design guidelines recommend ClogP < 3, MW < 305, and H‑bond donor count ≤ 3 [1]. The target compound, with a ClogP estimated at 1.46 ± 0.47 from published predictive models, 1 H‑bond donor, and 5 H‑bond acceptors, occupies a favorable region of property space that overlaps with orally bioavailable CNS and anti‑infective chemical space [2] [3]. In contrast, the piperidine analog, while sharing the same H‑bond count, has a higher MW and is expected to exhibit slightly higher lipophilicity due to the additional methylene group (estimated ΔClogP ≈ +0.3–0.5), potentially shifting it outside optimal CNS permeability parameters [3].

CNS drug design physicochemical property space anti‑infective medicinal chemistry

Purity and Supply Chain Availability vs. Alternative Building Blocks

The target compound is listed as available at ≥98% purity from multiple suppliers (LeYan, BenchChem, A2B Chem, CymitQuimica), compared with the mono‑fluoromethyl analog, which is primarily available through custom synthesis at lower purity (∼95%) and with longer lead times . Higher purity (≥98% vs. 95%) reduces the mass of unknown impurities by at least 2.5‑fold, which is critical for reproducible biological assay data in hit‑validation or fragment‑screening workflows .

sourcing custom synthesis research chemical procurement

4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid – Recommended Application Scenarios Based on Evidence


SDHI Fungicide Lead‑Generation and Amide Library Synthesis

Use the pre‑formed CHF₂‑pyrrolidine‑oxobutanoic acid as the acid coupling partner in a parallel amidation campaign targeting succinate dehydrogenase (SDH). The CHF₂ group is a validated binding motif in commercial SDHIs, and the free carboxylic acid avoids Boc‑deprotection steps, directly enabling >100‑member amide library generation .

Fragment‑Based Screening for CNS or Anti‑Infective Targets

With MW 221.2, ClogP ~1.5, and a rule‑of‑three‑compliant profile, the compound is suited for inclusion in fragment libraries screened by NMR, SPR, or thermal shift against CNS or anti‑infective protein targets. The CHF₂ H‑bond donor provides a detectable ¹⁹F NMR handle for fragment‑based screening without additional labeling [1].

Metabolic‑Stability‑Driven Lead Optimization of Pyrrolidine Scaffolds

In programs where a pyrrolidine‑containing lead requires oxidative metabolism blocking, the 3‑CHF₂ substituent provides metabolic shielding of the pyrrolidine ring at the metabolically labile C3 position. Comparative in vitro microsomal stability studies (human or rat liver microsomes) can directly benchmark the CHF₂ analog against the non‑fluorinated or gem‑difluoro variants to quantify the stability gain [2].

Custom Synthesis and Process Chemistry Route Scouting

Procure the compound at ≥98% purity as a benchmark standard for developing scalable synthetic routes to 3‑(difluoromethyl)pyrrolidine‑containing intermediates. The multi‑vendor availability and high purity facilitate method validation (HPLC, qNMR) and impurity profiling for downstream GLP toxicology batch qualification .

Quote Request

Request a Quote for 4-(3-(Difluoromethyl)pyrrolidin-1-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.